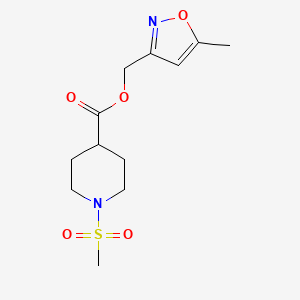
(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be quite complex and is highly dependent on the side-chain substituents . For instance, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . The central carbon in the molecule allows a flexible adaptation that leads to the formation of these three forms .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate, focusing on six unique applications:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Isoxazole derivatives, including this compound, have been studied for their anti-inflammatory, analgesic, and antimicrobial activities . The unique structure of this compound allows for the development of new drugs targeting various diseases, including infections and inflammatory conditions.
Anticancer Research
The structural components of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate make it a promising candidate in anticancer research. Isoxazole derivatives have shown potential as anticancer agents by inhibiting the growth of cancer cells and inducing apoptosis . This compound could be explored for its ability to target specific cancer pathways and improve the efficacy of existing treatments.
Neuroprotective Agents
Research into neuroprotective agents has highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. This compound could be investigated for its neuroprotective properties , potentially offering new avenues for the treatment of conditions like Alzheimer’s and Parkinson’s diseases . Its ability to cross the blood-brain barrier and interact with neural pathways makes it a valuable candidate for further study.
Antimicrobial Agents
The antimicrobial properties of isoxazole derivatives are well-documented, and this compound is no exception. It can be studied for its antibacterial and antifungal activities , providing a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi . This application is particularly relevant in the context of rising antimicrobial resistance.
Synthetic Chemistry
In synthetic chemistry, (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of novel compounds with potential biological activities . This application is crucial for the development of new materials and drugs.
Crystallography and Structural Biology
The compound’s unique molecular structure makes it an interesting subject for crystallographic studies. Understanding its crystal structure and interactions can provide insights into the design of new molecules with desired properties . This application is essential for rational drug design and the development of new therapeutic agents.
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-9-7-11(13-19-9)8-18-12(15)10-3-5-14(6-4-10)20(2,16)17/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLRWCZQPIZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)
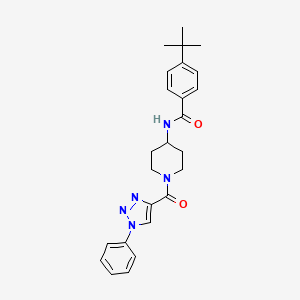
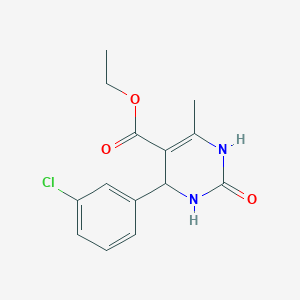
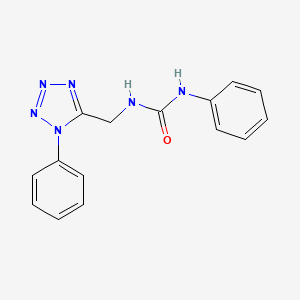
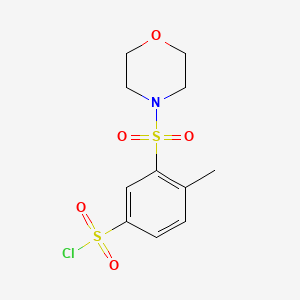
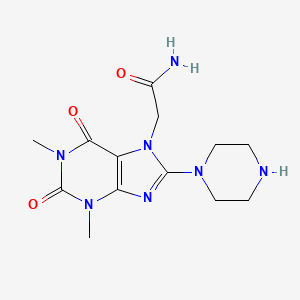
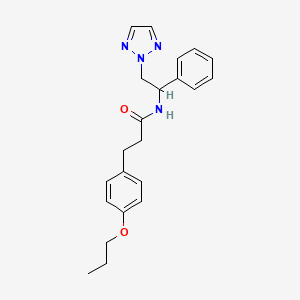


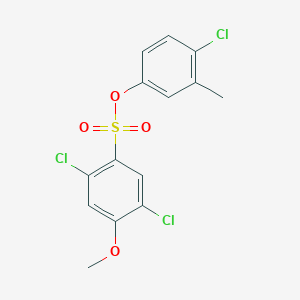
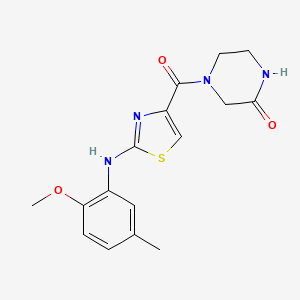
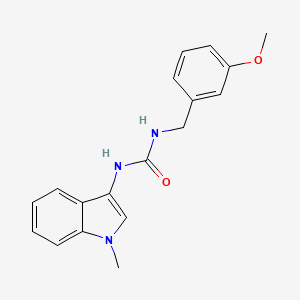
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)